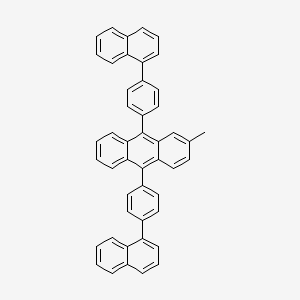

2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene is a complex organic compound known for its unique photophysical properties. It is commonly used as a blue emitter in organic light-emitting diodes (OLEDs) due to its high efficiency and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where a boronic acid derivative of naphthalene is coupled with a halogenated anthracene derivative in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is usually achieved through recrystallization or sublimation to obtain high-purity material .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives .

Scientific Research Applications

2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene has a wide range of applications in scientific research:

Chemistry: Used as a blue emitter in OLEDs and as a fluorescent probe in various analytical techniques.

Biology: Employed in bioimaging and as a sensor for detecting biological molecules.

Industry: Utilized in the development of high-efficiency organic electronic devices, including OLEDs and organic photovoltaics

Mechanism of Action

The mechanism by which 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene exerts its effects is primarily through its photophysical properties. It exhibits strong fluorescence and phosphorescence, making it an excellent candidate for use in OLEDs. The compound’s ambipolar transporting ability allows for efficient charge carrier recombination, leading to high luminescence efficiency .

Comparison with Similar Compounds

Similar Compounds

- 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene

- 2-Methyl-9,10-di(2-naphthyl)anthracene

- 2-Methyl-9,10-di(7-naphthalenyl)anthracene

Uniqueness

Compared to similar compounds, 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene offers superior stability and efficiency as a blue emitter. Its unique molecular structure provides a wide energy band-gap and stable thin-film morphology, making it highly suitable for use in advanced organic electronic devices .

Biological Activity

2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene (CAS Number: 1193264-06-0) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This compound is characterized by its complex structure, comprising multiple aromatic rings which contribute to its unique chemical properties and biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₄₇H₃₂ |

| Molecular Weight | 596.8 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The biological activity of this compound is primarily associated with its ability to interact with cellular pathways involved in cancer proliferation and apoptosis. Studies have indicated that compounds with similar structures can induce cytotoxic effects through the generation of reactive oxygen species (ROS), which lead to oxidative stress and subsequent apoptosis in cancer cells .

Antiproliferative Effects

Research indicates that derivatives of anthracene compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, related compounds have demonstrated IC₅₀ values lower than 10 µM against chronic lymphocytic leukemia (CLL) cell lines, indicating potent activity . The mechanism often involves the modulation of key signaling pathways that regulate cell survival and proliferation.

Case Studies and Research Findings

- Anticancer Activity : In a study focusing on ethanoanthracenes, structural modifications led to enhanced antiproliferative effects against CLL cell lines. Compounds synthesized from anthracene derivatives exhibited strong cytotoxicity, with some achieving IC₅₀ values significantly lower than traditional chemotherapeutics like fludarabine phosphate .

- Mechanistic Insights : The pro-apoptotic effects of these compounds have been linked to their ability to influence mitochondrial pathways and induce caspase activation, leading to programmed cell death in malignant cells . Additionally, studies have shown that these compounds can inhibit tumorigenesis in various cancers by modulating ROS levels .

- Comparative Analysis : A comparative study on different anthracene derivatives revealed that those with naphthalene substituents often exhibited superior biological activity compared to their unsubstituted counterparts. This suggests that the presence of naphthalene moieties plays a critical role in enhancing the biological efficacy of these compounds .

Properties

Molecular Formula |

C47H32 |

|---|---|

Molecular Weight |

596.8 g/mol |

IUPAC Name |

2-methyl-9,10-bis(4-naphthalen-1-ylphenyl)anthracene |

InChI |

InChI=1S/C47H32/c1-31-20-29-44-45(30-31)47(37-27-23-35(24-28-37)41-19-9-13-33-11-3-5-15-39(33)41)43-17-7-6-16-42(43)46(44)36-25-21-34(22-26-36)40-18-8-12-32-10-2-4-14-38(32)40/h2-30H,1H3 |

InChI Key |

RGFLEMYYJPDJOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)C8=CC=CC9=CC=CC=C98 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.